2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one
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Overview
Description
2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one is a heterocyclic compound that contains selenium, nitrogen, and carbon atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one typically involves the reaction of primary selenoamides with bisacyl chlorides in the presence of triethylamine (Et3N). For example, the reaction with malonyl chloride yields 6-hydroxy-1,3-selenazin-4-ones . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer and antimicrobial agents.
Organic Synthesis: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s electronic properties may make it useful in the development of novel materials for electronic and optoelectronic applications.
Mechanism of Action
The mechanism of action of 2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one involves its interaction with biological targets through hydrogen bonding and π-π interactions. The selenium atom can act as an acceptor in hydrogen bonds, while the fused aromatic ring can form π-π interactions with biological targets . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone: This compound is similar in structure but contains sulfur instead of selenium.
4H-3,1-Benzothiazin-4-ones: These compounds contain sulfur and have been studied for their biological activities.
Uniqueness
The presence of selenium in 2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one imparts unique chemical and biological properties compared to its sulfur analogs. Selenium-containing compounds often exhibit different reactivity and biological activity, making them valuable in various research applications.
Properties
CAS No. |
89914-60-3 |
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Molecular Formula |
C14H11N3OSe |
Molecular Weight |
316.23 g/mol |
IUPAC Name |
2-(4-methylanilino)pyrido[3,2-e][1,3]selenazin-4-one |
InChI |
InChI=1S/C14H11N3OSe/c1-9-4-6-10(7-5-9)16-14-17-12(18)11-3-2-8-15-13(11)19-14/h2-8H,1H3,(H,16,17,18) |
InChI Key |
NWEVWVXBPUMFKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)C3=C([Se]2)N=CC=C3 |
Origin of Product |
United States |
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